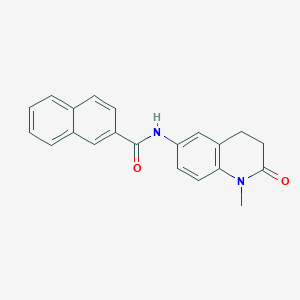

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Description

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a synthetic organic compound featuring a tetrahydroquinolin core substituted with a methyl group at the 1-position and a 2-naphthamide moiety at the 6-position. The tetrahydroquinolin scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in diverse non-covalent interactions, making it a common framework for bioactive molecules .

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-23-19-10-9-18(13-16(19)8-11-20(23)24)22-21(25)17-7-6-14-4-2-3-5-15(14)12-17/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVHXBZQMCMGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole and dicyclohexylcarbodiimide in anhydrous tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline moiety into its corresponding tetrahydroquinoline form.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline or naphthamide moieties are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides.

Scientific Research Applications

Fragment-Based Drug Discovery

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide has been identified as a "scout" fragment in fragment-based covalent ligand discovery. This approach allows researchers to explore new binding sites on target proteins by utilizing small molecular fragments that can be optimized into potent inhibitors.

Targeting TRIM24 PHD-Bromodomain

Recent studies indicate that this compound interacts with the TRIM24 PHD-bromodomain, a transcriptional regulator implicated in various cancers. By inhibiting this domain, the compound may alter gene expression profiles relevant to tumor progression.

Enzyme Interaction Studies

The compound exhibits notable interactions with specific enzymes and receptors. Its ability to bind effectively to enzyme active sites suggests potential applications in modulating biochemical pathways involved in various disease processes. Understanding these interactions is crucial for designing more effective derivatives or analogs that could improve therapeutic outcomes.

Antitumor Properties

Research has demonstrated that this compound possesses significant antitumor activity. In vitro studies indicated a reduction in cell viability across various cancer cell lines at low concentrations (as low as 10 µM), suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. The observed decrease in prostaglandin E₂ levels correlates with inhibition of cyclooxygenase (COX) enzymes, highlighting its potential use in treating inflammatory diseases.

Modulation of Oxidative Stress

Experiments assessing oxidative stress revealed that the compound significantly decreased malondialdehyde levels while increasing antioxidant enzyme activities in treated cells compared to controls. This suggests a protective role against oxidative damage, which is relevant for various degenerative diseases.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps that can be optimized using modern techniques such as continuous flow reactors and high-throughput screening methods. These methods enhance yield and purity while adhering to green chemistry principles to minimize environmental impact .

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Key Observations:

N-Alkyl Substituents: The target compound’s 1-methyl group contrasts with the 1-ethyl group in the acetamide analog . The pyrrolidine-ethyl substituent in the thiophene derivative introduces chirality and a basic nitrogen, enabling salt formation (e.g., dihydrochloride) for improved crystallinity and bioavailability.

Amide Substituents: The 2-naphthamide group in the target compound provides extended aromaticity compared to the thiophene-2-carboximidamide and phenylacetamide groups. This bulk may sterically hinder binding in compact active sites but enhance stability in hydrophobic environments.

Chirality and Separation

- The thiophene-carboximidamide analog was resolved into enantiomers via supercritical fluid chromatography (SFC) using a Chiralpak AD-H column, achieving >99% enantiomeric excess. This highlights the importance of chiral separation for bioactive analogs with stereocenters. The target compound lacks chiral centers due to its simpler N-methyl substituent, simplifying synthesis and purification.

Salt Formation

- Dihydrochloride salts of the thiophene derivative and the tetrahydroisoquinolin hybrid demonstrate common strategies to enhance solubility and stability. The target compound’s naphthamide group may limit salt formation due to reduced basicity, necessitating alternative formulation approaches.

Spectroscopic Data

- The thiophene-carboximidamide analog exhibited distinct $ ^1H $ NMR signals (e.g., δ 8.02–7.99 ppm for aromatic protons) and optical rotation ($[α]^{25}_{589} = −18.0°$), providing benchmarks for structural validation. The target compound’s naphthamide protons are expected to resonate downfield (δ 7.5–8.5 ppm) due to aromatic deshielding.

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Characteristics

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C18H20N2O3 |

| Molecular Weight | 320.36 g/mol |

| IUPAC Name | This compound |

| SMILES | CN1C(=O)CCc2ccccc2C(=O)Nc1c3ccccc3 |

This compound exhibits its biological effects through several mechanisms:

- DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The naphthamide structure can mimic natural substrates, inhibiting various enzymes involved in metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : It has been tested against a range of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

- Mechanism Studies : It has been shown to reduce neuroinflammation in models of neurodegenerative diseases by inhibiting pro-inflammatory cytokines and protecting neuronal cells from apoptosis induced by oxidative stress .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Cancer Cell Lines :

- Antimicrobial Testing :

- Neuroprotection Study :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide?

- Methodology : The synthesis of structurally similar tetrahydroquinoline-naphthamide derivatives often involves coupling reactions between activated naphthoyl chlorides and tetrahydroquinoline amines. For instance, in related syntheses, 2-naphthoyl chloride is reacted with amines in dichloromethane (DCM) under anhydrous conditions, using triethylamine (TEA) as a base to neutralize HCl byproducts .

- Optimization : Ensure stoichiometric control (e.g., 1.2 equivalents of naphthoyl chloride to amine) and inert atmosphere to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical .

Q. How can the structural integrity of the compound be validated post-synthesis?

- Analytical Techniques :

- NMR : Compare ¹H/¹³C NMR spectra with literature data for analogous compounds. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and carbonyl signals (δ ~165–175 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI-HRMS with <2 ppm error) .

- X-ray Crystallography : For crystalline derivatives, use SHELX programs (e.g., SHELXL) for structure refinement .

Q. What safety precautions are critical during handling?

- Hazards : While specific toxicity data for this compound is limited, structurally related tetrahydroquinoline derivatives may exhibit acute toxicity. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store under argon at –20°C to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

- Chiral Resolution : Employ supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H column). For example, a 50% isopropyl alcohol/CO₂ mobile phase at 100 bar resolves enantiomers with >99% ee .

- Validation : Optical rotation ([α]₅₈₉) and circular dichroism (CD) spectroscopy confirm absolute configuration.

Q. What strategies address contradictions in reported biological activity data?

- Case Example : If ER stress pathway activation (e.g., apoptosis in glioblastoma) conflicts across studies:

Dose-Response Validation : Replicate assays across multiple cell lines (e.g., U87, T98G) with standardized protocols.

Mechanistic Profiling : Use siRNA knockdown of ER stress markers (e.g., CHOP, GRP78) to confirm target specificity .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell passage number, serum batch).

Q. How can computational tools aid in optimizing this compound’s pharmacokinetic properties?

- In Silico Methods :

- Docking Studies : Use AutoDock Vina to predict binding to targets like dihydrofolate reductase (docking scores <–8 kcal/mol suggest strong affinity) .

- ADMET Prediction : SwissADME evaluates blood-brain barrier penetration (e.g., TPSA <90 Ų favors CNS uptake) .

Q. What crystallographic software is recommended for analyzing packing patterns?

- Tools : Mercury CSD 2.0 enables void analysis and packing similarity calculations. Its Materials Module identifies intermolecular interactions (e.g., π-π stacking in naphthamide moieties) .

- Workflow :

Import CIF files into Mercury.

Use the "Packing Similarity" tool to compare with reference structures from the Cambridge Structural Database (CSD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.